

# An In-depth Technical Guide to 3'-Nitropropiophenone: Chemical Structure, Properties, and Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3'-Nitropropiophenone**

Cat. No.: **B093426**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3'-Nitropropiophenone**, a versatile chemical intermediate. This document details its chemical structure, formula, and physical properties, alongside detailed experimental protocols for its synthesis and characterization using modern spectroscopic techniques. Due to the limited information on the direct biological signaling pathways of **3'-Nitropropiophenone**, this guide presents a logical pathway for a closely related and well-studied compound, 3-Nitropropionic Acid (3-NPA), to fulfill the visualization requirement.

## Chemical Structure and Formula

**3'-Nitropropiophenone**, also known as 1-(3-nitrophenyl)propan-1-one, is an aromatic ketone with a nitro group substituted at the meta position of the phenyl ring.

Molecular Formula: C<sub>9</sub>H<sub>9</sub>NO<sub>3</sub> [1]

Chemical Structure:

Caption: Chemical structure of **3'-Nitropropiophenone**.

## Physicochemical Properties

A summary of the key physicochemical properties of **3'-Nitropropiophenone** is presented in the table below for easy reference.

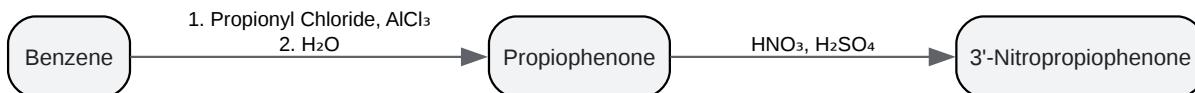
| Property         | Value                                                           | Reference                               |
|------------------|-----------------------------------------------------------------|-----------------------------------------|
| Molecular Weight | 179.17 g/mol                                                    | <a href="#">[1]</a>                     |
| Appearance       | White to pale yellow crystalline solid                          | <a href="#">[2]</a>                     |
| Melting Point    | 98-101 °C                                                       | <a href="#">[3]</a> <a href="#">[4]</a> |
| Boiling Point    | 254.5 °C at 760 mmHg                                            | <a href="#">[2]</a>                     |
| Density          | 1.199 g/cm <sup>3</sup>                                         | <a href="#">[2]</a>                     |
| CAS Number       | 17408-16-1                                                      | <a href="#">[1]</a>                     |
| IUPAC Name       | 1-(3-nitrophenyl)propan-1-one                                   | <a href="#">[1]</a>                     |
| InChI            | InChI=1S/C9H9NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3 | <a href="#">[1]</a>                     |
| InChIKey         | VSPOTMOYDHRALZ-UHFFFAOYSA-N                                     | <a href="#">[1]</a>                     |
| SMILES           | CCC(=O)C1=CC(=CC=C1)--INVALID-LINK--[O-]                        | <a href="#">[2]</a>                     |

## Experimental Protocols

This section provides detailed experimental methodologies for the synthesis and spectroscopic characterization of **3'-Nitropropiophenone**.

### Synthesis of 3'-Nitropropiophenone

A common and effective method for the synthesis of **3'-Nitropropiophenone** is a two-step process starting from benzene: Friedel-Crafts acylation followed by nitration.


Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone

- Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride ( $\text{AlCl}_3$ , 40 g, 0.3 mol) and 100 mL of dry carbon disulfide ( $\text{CS}_2$ ).
- Addition of Reactants: Cool the flask in an ice bath. Slowly add a mixture of benzene (25 mL, 0.28 mol) and propionyl chloride (22 mL, 0.25 mol) from the dropping funnel over a period of 30 minutes with continuous stirring.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture on a water bath for 2 hours until the evolution of HCl gas ceases.
- Work-up: Cool the reaction mixture and carefully pour it into a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Separate the organic layer, and wash the aqueous layer with two 50 mL portions of diethyl ether. Combine the organic layer and the ether extracts, wash with 10% sodium hydroxide solution, then with water, and finally dry over anhydrous magnesium sulfate.
- Purification: Remove the solvent by distillation. The resulting crude propiophenone can be purified by vacuum distillation.

### Step 2: Nitration of Propiophenone to **3'-Nitropropiophenone**

- Preparation of Nitrating Mixture: In a 100 mL beaker, carefully add concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ , 20 mL) to concentrated nitric acid ( $\text{HNO}_3$ , 15 mL) while cooling in an ice-salt bath.
- Reaction Setup: In a 250 mL flask, dissolve propiophenone (13.4 g, 0.1 mol) in 50 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.
- Nitration: Slowly add the prepared nitrating mixture to the propiophenone solution from a dropping funnel, ensuring the temperature does not exceed 10 °C. After the addition is complete, continue stirring for another 30 minutes at the same temperature.
- Work-up: Pour the reaction mixture onto crushed ice (300 g). A pale yellow solid will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus paper.

- Purification: Recrystallize the crude **3'-Nitropropiophenone** from ethanol to obtain a pure crystalline product.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **3'-Nitropropiophenone** from benzene.

## Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy

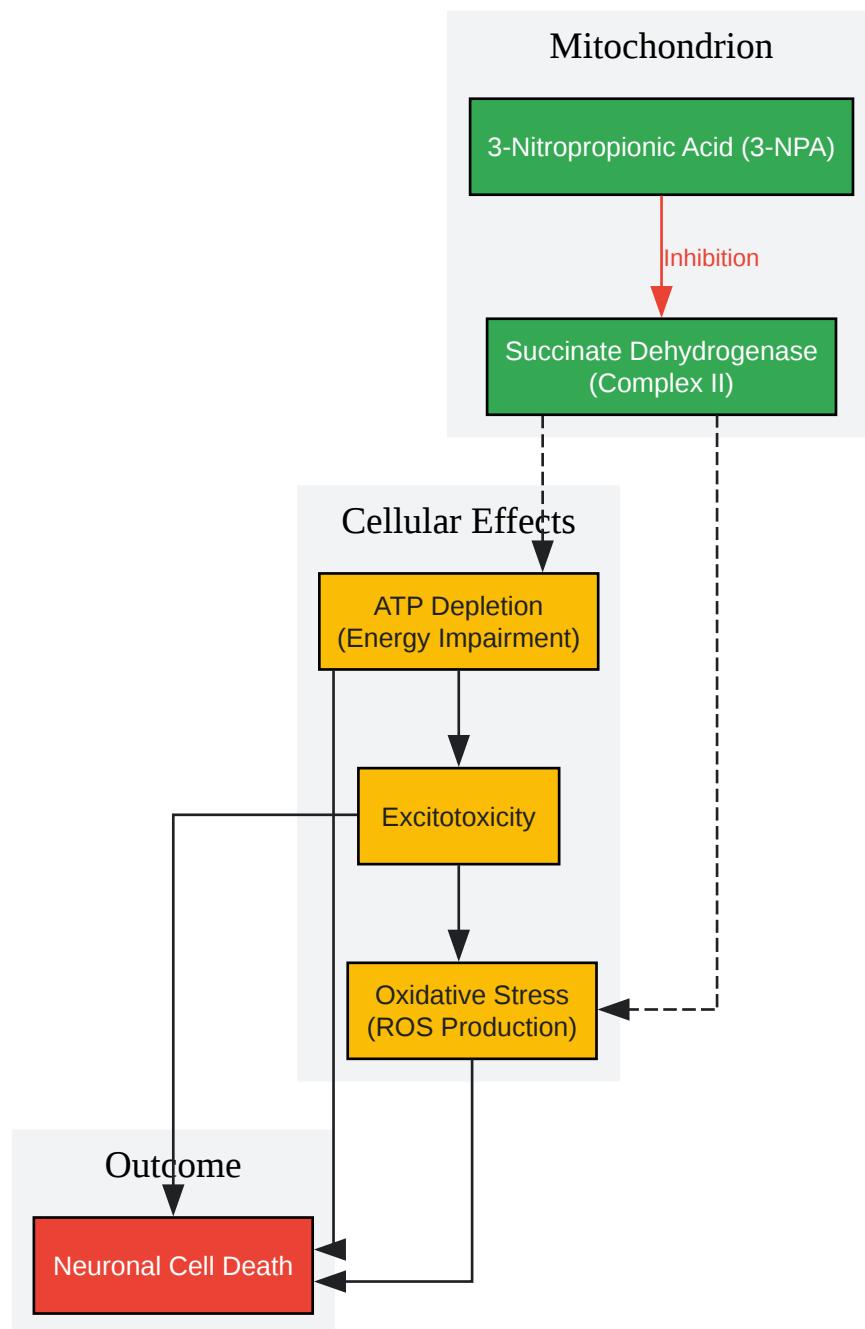
- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 10-20 mg of **3'-Nitropropiophenone** in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- <sup>1</sup>H NMR Acquisition Parameters:
  - Pulse Program: Standard single-pulse sequence.
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Acquisition Time: 4.0 s
  - Spectral Width: -2 to 12 ppm
- <sup>13</sup>C NMR Acquisition Parameters:
  - Pulse Program: Proton-decoupled single-pulse sequence.
  - Number of Scans: 1024

- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: 0 to 220 ppm

### Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: A standard FTIR spectrometer.
- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind 1-2 mg of **3'-Nitropropiophenone** with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
  - Transfer the mixture to a pellet press and apply pressure (approximately 8-10 tons) for several minutes to form a transparent pellet.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and record the sample spectrum.
  - Spectral Range: 4000-400  $\text{cm}^{-1}$
  - Resolution: 4  $\text{cm}^{-1}$
  - Number of Scans: 32

### Mass Spectrometry (MS)


- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
- Sample Introduction: Introduce a small amount of the sample directly into the ion source via a solid probe, or inject a dilute solution in a volatile solvent (e.g., methanol or dichloromethane) if coupled with a gas chromatograph.
- Ionization Parameters:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 200-250 °C
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.

## Logical Pathway Visualization: Metabolism of 3-Nitropropionic Acid (3-NPA)

As a direct signaling pathway for **3'-Nitropropiophenone** is not well-documented, we present the metabolic and toxicity pathway of the structurally related compound, 3-Nitropropionic Acid (3-NPA). 3-NPA is a known mitochondrial toxin that serves as a model for neurodegenerative diseases like Huntington's. Its mechanism of action is well-characterized and provides a relevant logical pathway for visualization.[5][6][7][8]

The primary mechanism of 3-NPA toxicity involves the irreversible inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[5][6] This inhibition leads to energy impairment, excitotoxicity, and oxidative stress, culminating in neuronal cell death.[7]



[Click to download full resolution via product page](#)

Caption: Metabolic toxicity pathway of 3-Nitropropionic Acid (3-NPA).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3'-Nitropropiophenone | C9H9NO3 | CID 87096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. 3-Nitropropiophenone | CAS#:17408-16-1 | Chemsoc [chemsoc.com]
- 4. 3-Nitropropiophenone | 17408-16-1 [chemicalbook.com]
- 5. The biochemistry of the metabolic poison propionate 3-nitronate and its conjugate acid, 3-nitropropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity and metabolism of the conjugates of 3-nitropropanol and 3-nitropropionic acid in forages poisonous to livestock - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3'-Nitropropiophenone: Chemical Structure, Properties, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093426#3-nitropropiophenone-chemical-structure-and-formula]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)